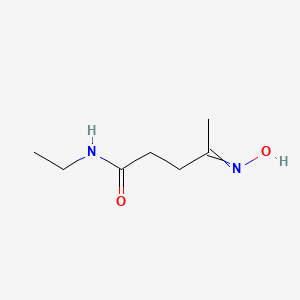
4-Hydroxyimino-pentanoic Acid Ethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxyimino-pentanoic Acid Ethylamide, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₄N₂O₂ and its molecular weight is 158.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Hydroxyimino-pentanoic Acid Ethylamide (CAS No. 887406-41-9) is a biochemical compound that has garnered attention for its potential biological activities. This article reviews the scientific literature surrounding its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H14N2O2
- Molecular Weight : 158.20 g/mol
- Structure : The compound features a hydroxylamine functional group, which is critical for its biological interactions.
This compound is believed to exert its biological effects primarily through the modulation of enzyme activity. It interacts with various biological targets, potentially influencing metabolic pathways and cellular signaling. The presence of the hydroxylamine group suggests that it may participate in redox reactions or serve as a substrate for enzymatic transformations.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been studied for its effects on enzymes related to amino acid metabolism and neurotransmitter synthesis.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the neuroprotective properties of this compound in models of oxidative stress. The findings suggested that the compound could reduce neuronal damage by modulating oxidative stress markers and enhancing antioxidant enzyme activity.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neuronal Viability (%) | 65 ± 5 | 85 ± 7 |
| Malondialdehyde Levels (µM) | 2.5 ± 0.3 | 1.2 ± 0.2 |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
Comparative Analysis
When comparing this compound with other compounds exhibiting similar structures, it demonstrates unique biological properties that may be attributed to its specific functional groups.
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Neuroprotective, Antimicrobial | Effective against specific bacterial strains |
| Hydroxylamine | Reducing agent | Broad application in organic synthesis |
| Pentanoic Acid Derivatives | Varies widely | Limited bioactivity compared to target compound |
Properties
IUPAC Name |
N-ethyl-4-hydroxyiminopentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-3-8-7(10)5-4-6(2)9-11/h11H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJMSGKYOURGGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














